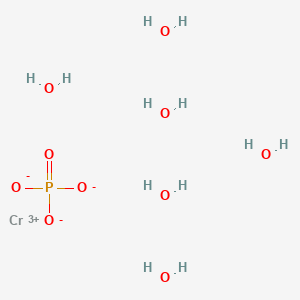
Chromium o-phosphate,hydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its deeply colored solid forms, with anhydrous chromium phosphate being green and the hexahydrate form being violet . Chromium o-phosphate, hydrous, is primarily used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hexahydrated Chromium Phosphate: This form is prepared by reducing chromium trioxide (CrO₃) with ethanol in the presence of orthophosphoric acid (H₃PO₄) at temperatures ranging from -24°C to +80°C.
Mesoporous Phase: Gel-like chromium(III) phosphate is synthesized through the reduction of ammonium dichromate ((NH₄)₂Cr₂O₇) using ethanol, acetic acid (CH₃COOH), and nitric acid (HNO₃) in the presence of ammonium dihydrogen phosphate and urea at elevated temperatures.
Textured Films: Preparation involves mixing equimolar solutions of aqueous chromium nitrate and diammonium phosphate in a sealed chamber with low-temperature ammonia vapor catalyst diffusing into the solution at a constant rate.
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: Chromium o-phosphate, hydrous, can undergo redox reactions, particularly involving the reduction of chromium trioxide to chromium phosphate.
Substitution Reactions: It can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO₃) and ammonium dichromate ((NH₄)₂Cr₂O₇) are commonly used oxidizing agents.
Reducing Agents: Ethanol and hydrazine are used as reducing agents in the synthesis of chromium phosphate.
Major Products:
Hexahydrated Chromium Phosphate (CrPO₄·6H₂O): Formed by reducing chromium trioxide with ethanol in the presence of orthophosphoric acid.
Mesoporous Chromium Phosphate: Formed through the reduction of ammonium dichromate using ethanol, acetic acid, and nitric acid.
Wissenschaftliche Forschungsanwendungen
Chromium o-phosphate, hydrous, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which chromium o-phosphate, hydrous, exerts its effects involves several molecular targets and pathways:
Insulin Signaling Pathway: Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor.
Mitochondrial ATP Synthase: The beta subunit of mitochondrial ATP synthase is considered a novel site for chromium action, influencing cellular energy production and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Chromium o-phosphate, hydrous, can be compared with other chromium compounds:
Chromium(III) Chloride (CrCl₃): Similar in terms of coordination chemistry but differs in its applications and solubility properties.
Chromium(III) Oxide (Cr₂O₃): Used in high-temperature refractory applications, similar to chromium phosphate, but has different structural and chemical properties.
Chromium(III) Sulfate (Cr₂(SO₄)₃): Used in tanning and dyeing industries, differing in its industrial applications compared to chromium phosphate.
Chromium o-phosphate, hydrous, stands out due to its unique mesoporous structure and catalytic properties, making it valuable in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
chromium(3+);phosphate;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3O4P.6H2O/c;1-5(2,3)4;;;;;;/h;(H3,1,2,3,4);6*1H2/q+3;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQFEEVQWAPQNP-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH12O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721556 |
Source


|
| Record name | Chromium(3+) phosphate--water (1/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13475-98-4 |
Source


|
| Record name | Chromium(3+) phosphate--water (1/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B576891.png)

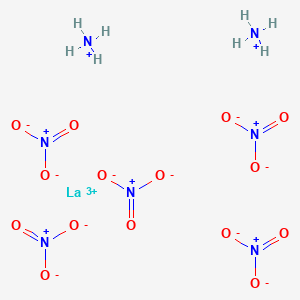
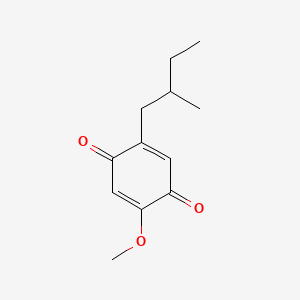
![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)
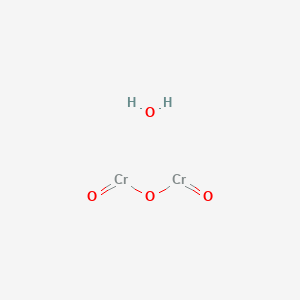
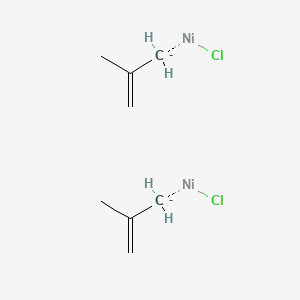
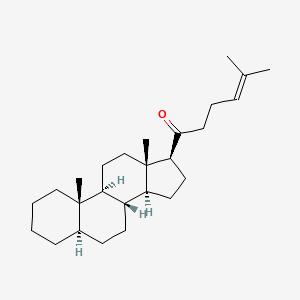
![(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B576908.png)
![6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole](/img/structure/B576909.png)


